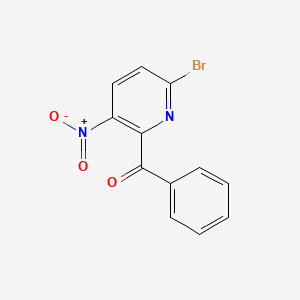
Cadmium--titanium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cadmium–titanium (1/1) is a compound formed by the combination of cadmium and titanium in a 1:1 ratio. Cadmium is a soft, silvery-white metal that is chemically similar to zinc and mercury, while titanium is a strong, lightweight metal known for its high strength-to-weight ratio and excellent corrosion resistance . The combination of these two metals results in a compound with unique properties that make it useful in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of cadmium–titanium (1/1) involves several steps. One common method is the electrochemical deposition process, where cadmium and titanium ions are co-deposited onto a substrate from an electrolyte solution containing their respective salts . This process requires precise control of the deposition parameters, such as current density, temperature, and electrolyte composition, to achieve a uniform and adherent coating.
Industrial Production Methods: In industrial settings, cadmium–titanium (1/1) can be produced through a high-temperature reduction process. This involves the reduction of cadmium and titanium oxides with a reducing agent, such as hydrogen or carbon, at elevated temperatures. The resulting metal powders are then mixed and sintered to form the desired compound .
化学反応の分析
Types of Reactions: Cadmium–titanium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, cadmium in the compound can react with oxygen to form cadmium oxide, while titanium can react with halogens to form titanium halides .
Common Reagents and Conditions: Common reagents used in the reactions of cadmium–titanium (1/1) include oxygen, halogens (such as chlorine and bromine), and acids (such as hydrochloric acid and nitric acid). These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of cadmium–titanium (1/1) include cadmium oxide, titanium halides, and various cadmium-titanium alloys. These products have distinct properties that make them useful in different applications .
科学的研究の応用
Cadmium–titanium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, it is studied for its potential use in biomedical implants and drug delivery systems, thanks to its biocompatibility and corrosion resistance .
In the field of environmental science, cadmium–titanium (1/1) is used in the development of advanced materials for the removal of heavy metals from wastewater. The compound’s ability to adsorb and remove cadmium ions from contaminated water makes it a valuable tool for environmental remediation .
作用機序
The mechanism by which cadmium–titanium (1/1) exerts its effects involves several molecular targets and pathways. Cadmium ions can interact with cellular components, such as proteins and DNA, leading to oxidative stress and cellular damage. Titanium ions, on the other hand, can enhance the compound’s stability and biocompatibility by forming a protective oxide layer on its surface .
The combined effects of cadmium and titanium ions result in a compound with unique properties that can be tailored for specific applications. For example, in biomedical applications, the compound’s ability to resist corrosion and promote cell adhesion makes it an ideal material for implants and prosthetics .
類似化合物との比較
Cadmium–titanium (1/1) can be compared with other similar compounds, such as cadmium-zinc and cadmium-mercury alloys. While cadmium-zinc alloys are known for their excellent corrosion resistance and electrical conductivity, cadmium–titanium (1/1) offers superior mechanical strength and biocompatibility .
Cadmium-mercury alloys, on the other hand, have limited applications due to the toxicity of mercury. In contrast, cadmium–titanium (1/1) provides a safer alternative with a broader range of applications in various fields .
Similar Compounds
- Cadmium-zinc alloys
- Cadmium-mercury alloys
- Titanium-aluminum alloys
- Titanium-vanadium alloys
特性
CAS番号 |
60861-89-4 |
|---|---|
分子式 |
CdTi |
分子量 |
160.28 g/mol |
IUPAC名 |
cadmium;titanium |
InChI |
InChI=1S/Cd.Ti |
InChIキー |
VIROINNDOPNTDI-UHFFFAOYSA-N |
正規SMILES |
[Ti].[Cd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis(4-fluorophenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14611424.png)
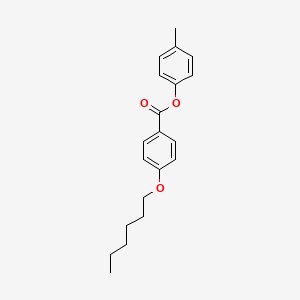
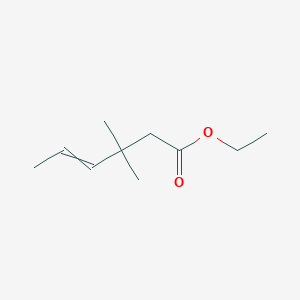
![[1,3]Oxazolo[4,5-c][1,7]naphthyridin-2(3H)-one](/img/structure/B14611436.png)

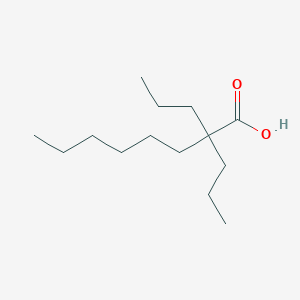
![2-[Ethyl(phenyl)amino]ethyl butylcarbamate](/img/structure/B14611474.png)
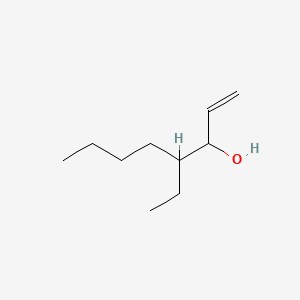
![Acetamide, N,N'-[(3-methoxyphenyl)methylene]bis[2,2-dichloro-](/img/structure/B14611482.png)
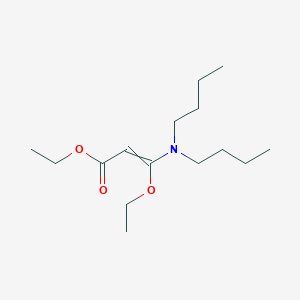
![[(3-Methylbut-3-en-2-yl)sulfanyl]benzene](/img/structure/B14611490.png)

